molecular formula C9H12F3NO B6228601 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one CAS No. 1340416-29-6

7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one

Cat. No.: B6228601
CAS No.: 1340416-29-6
M. Wt: 207.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a spirocyclic framework with a trifluoromethyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a spirocyclic ketone with a trifluoromethylating agent. The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran, with the reaction being carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure also contributes to its unique interaction with biological molecules, affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol hydrochloride
  • 7-(trifluoromethyl)spiro[3.5]nonan-1-one

Uniqueness

Compared to similar compounds, 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one stands out due to its specific spirocyclic structure and the presence of the trifluoromethyl group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one involves the reaction of a cyclic ketone with a primary amine in the presence of a strong acid catalyst. The resulting imine intermediate is then reduced to the corresponding amine using a reducing agent. Finally, the amine is reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group.", "Starting Materials": [ "Cyclic ketone (e.g. cyclohexanone)", "Primary amine (e.g. 1-aminocyclohexane)", "Strong acid catalyst (e.g. sulfuric acid)", "Reducing agent (e.g. sodium borohydride)", "Trifluoroacetic anhydride" ], "Reaction": [ "Step 1: The cyclic ketone is reacted with the primary amine in the presence of a strong acid catalyst to form an imine intermediate.", "Step 2: The imine intermediate is reduced to the corresponding amine using a reducing agent such as sodium borohydride.", "Step 3: The amine is reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group and form the final product, 7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one." ] }

CAS No.

1340416-29-6

Molecular Formula

C9H12F3NO

Molecular Weight

207.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.